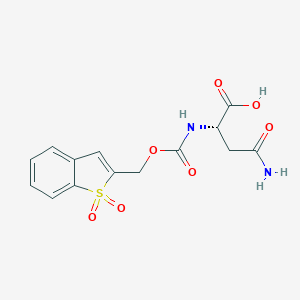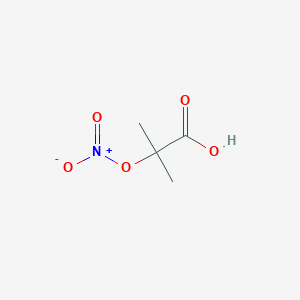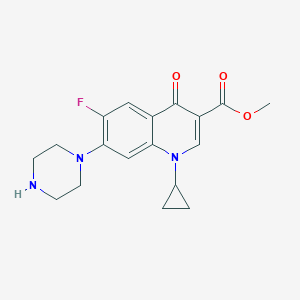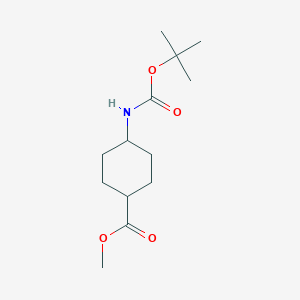
N-Bsmoc-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bsmoc-L-asparagine is a biochemical compound used primarily in proteomics research. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a benzyloxycarbonyl (Bsmoc) protecting group, which is used to protect the amino group during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-asparagine typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group. This is achieved through a reaction with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure precision and efficiency. The reaction conditions are carefully controlled to maintain the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Bsmoc-L-asparagine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding L-asparagine.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to remove the benzyloxycarbonyl group.
Substitution: Reagents such as nucleophiles are used in substitution reactions.
Major Products:
Hydrolysis: L-asparagine is the primary product.
Substitution: The products depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-Bsmoc-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other biochemicals
Wirkmechanismus
The mechanism of action of N-Bsmoc-L-asparagine involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The compound is eventually deprotected to yield L-asparagine, which can then participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N-Boc-L-asparagine: Another protected derivative of L-asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-L-asparagine: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
N-Bsmoc-L-asparagine vs. N-Boc-L-asparagine: The benzyloxycarbonyl group in this compound provides better protection under certain reaction conditions compared to the tert-butoxycarbonyl group in N-Boc-L-asparagine.
This compound vs. N-Fmoc-L-asparagine: The fluorenylmethyloxycarbonyl group in N-Fmoc-L-asparagine is more commonly used in solid-phase peptide synthesis due to its ease of removal under mild conditions
This compound stands out due to its unique protecting group, which offers specific advantages in certain synthetic applications.
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O7S/c15-12(17)6-10(13(18)19)16-14(20)23-7-9-5-8-3-1-2-4-11(8)24(9,21)22/h1-5,10H,6-7H2,(H2,15,17)(H,16,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGRVJKBKWLHI-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428827 |
Source


|
| Record name | N-Bsmoc-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-31-1 |
Source


|
| Record name | N-Bsmoc-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)



![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)


![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)




